缬丙脯肽

描述

它以其抑制血管紧张素I转化酶的能力而闻名,血管紧张素I转化酶在调节血压中起着至关重要的作用 。由于其潜在的降压特性,该化合物已引起广泛关注。

科学研究应用

H-缬氨酸-脯氨酸-脯氨酸-OH 具有广泛的科学研究应用:

化学: 用作研究肽合成和反应的模型化合物。

生物学: 研究其在抑制血管紧张素I转化酶和其对血压调节的潜在影响中的作用。

医学: 探讨其降压特性和在治疗高血压方面的潜在治疗应用。

作用机制

H-缬氨酸-脯氨酸-脯氨酸-OH 通过抑制血管紧张素I转化酶发挥作用。该酶负责将血管紧张素I转化为血管紧张素II,血管紧张素II是一种强效的血管收缩剂。 通过抑制这种转化,H-缬氨酸-脯氨酸-脯氨酸-OH 通过降低血管紧张素II 的水平来帮助降低血压,从而导致血管舒张和血管阻力降低 。

准备方法

合成路线和反应条件

H-缬氨酸-脯氨酸-脯氨酸-OH 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括:

偶联反应: 氨基酸使用二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC) 等试剂活化,并偶联到树脂结合的肽上。

脱保护: 使用三氟乙酸 (TFA) 去除氨基酸上的保护基团。

裂解: 使用裂解混合物从树脂中裂解最终的肽,裂解混合物通常包含 TFA、水和三异丙基硅烷 (TIS) 等清除剂。

工业生产方法

H-缬氨酸-脯氨酸-脯氨酸-OH 的工业生产可能涉及大规模 SPPS 或发酵工艺。发酵方法利用特定菌株的细菌或真菌自然产生肽。 这种方法有利于以高纯度生产大量肽 。

化学反应分析

反应类型

H-缬氨酸-脯氨酸-脯氨酸-OH 会发生各种化学反应,包括:

水解: 肽键可以在酸性或碱性条件下水解,将三肽分解成单个氨基酸。

氧化: 脯氨酸残基可以发生氧化反应,导致形成羟脯氨酸。

取代: 氨基可以参与亲电试剂的取代反应,形成新的衍生物。

常用试剂和条件

水解: 在升高的温度下使用盐酸 (HCl) 或氢氧化钠 (NaOH)。

氧化: 过氧化氢 (H2O2) 或其他氧化剂。

取代: 酰氯或烷基卤化物等亲电试剂。

主要产品

水解: 缬氨酸、脯氨酸和脯氨酸。

氧化: 羟脯氨酸衍生物。

取代: 根据所用亲电试剂的不同,各种取代衍生物。

相似化合物的比较

H-缬氨酸-脯氨酸-脯氨酸-OH 由于其特定的氨基酸序列及其对血管紧张素I转化酶的强效抑制作用而独一无二。类似的化合物包括:

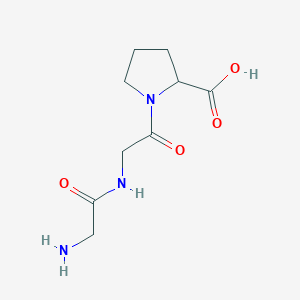

H-异亮氨酸-脯氨酸-脯氨酸-OH: 另一种对血管紧张素I转化酶具有类似抑制作用的三肽。

H-脯氨酸-缬氨酸-OH: 一种也表现出抑制活性的二肽,但效力和特异性不同。

H-脯氨酸-脯氨酸-OH: 一种与 H-缬氨酸-脯氨酸-脯氨酸-OH 相比,效果不太明显的简单肽

这些化合物在结构上具有相似性,但在氨基酸序列和抑制效力方面有所不同,突出了 H-缬氨酸-脯氨酸-脯氨酸-OH 在其特定生物活性中的独特性。

属性

IUPAC Name |

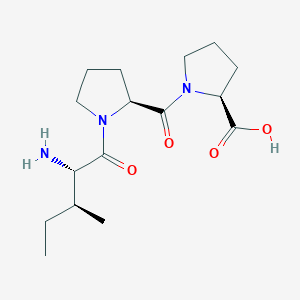

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFAQXCYFQKSHT-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58872-39-2 | |

| Record name | Val-pro-pro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058872392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAL-PRO-PRO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1R84870F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

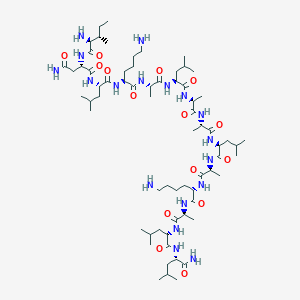

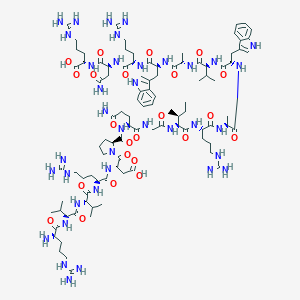

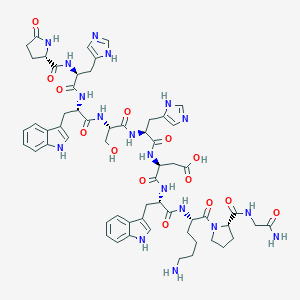

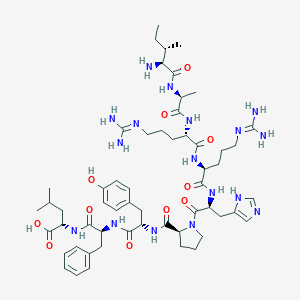

Feasible Synthetic Routes

Q1: What is Val-Pro-Pro (Valine-Proline-Proline), and what is its primary mechanism of action?

A1: Val-Pro-Pro (Valine-Proline-Proline), often abbreviated as VPP, is a naturally occurring tripeptide found in fermented milk products and some cheese varieties. Its primary mechanism of action is the inhibition of Angiotensin I-Converting Enzyme (ACE). [, , , , ]

Q2: What are the downstream effects of ACE inhibition by Val-Pro-Pro?

A2: ACE inhibition by Val-Pro-Pro (Valine-Proline-Proline) leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor. This, in turn, can result in:

- Blood pressure reduction: Lower levels of angiotensin II promote vasodilation, leading to a decrease in blood pressure. [, , , , , ]

- Improved endothelial function: Val-Pro-Pro (Valine-Proline-Proline) has been shown to improve the function of the endothelium, the inner lining of blood vessels, potentially contributing to better blood flow and cardiovascular health. [, , ]

- Anti-inflammatory effects: Research suggests that Val-Pro-Pro (Valine-Proline-Proline) may exert anti-inflammatory effects, possibly through its impact on the renin-angiotensin system and modulation of inflammatory pathways. [, , ]

Q3: Does Val-Pro-Pro (Valine-Proline-Proline) interact with other enzymes or pathways?

A3: While ACE inhibition is its primary mechanism, studies suggest Val-Pro-Pro (Valine-Proline-Proline) may impact other pathways:

- ACE2 activation: Research indicates a potential for Val-Pro-Pro (Valine-Proline-Proline) to activate ACE2, an enzyme with vasodilatory and protective effects on the cardiovascular system. []

- Adipose tissue inflammation: Val-Pro-Pro (Valine-Proline-Proline) has demonstrated an ability to reduce inflammation in adipose tissue, potentially benefiting individuals with obesity-related metabolic disorders. []

- Insulin sensitivity: Some studies suggest Val-Pro-Pro (Valine-Proline-Proline) may improve insulin sensitivity and potentially play a role in managing conditions like insulin resistance. [, ]

Q4: Can Val-Pro-Pro (Valine-Proline-Proline) cross the blood-brain barrier?

A5: While research directly addressing Val-Pro-Pro (Valine-Proline-Proline) and the blood-brain barrier is limited, one study detected Cy3-labeled Val-Pro-Pro (Valine-Proline-Proline) in the endothelial cells of arterial vessels in rats, indicating its potential to cross the blood-brain barrier. [] Further research is needed to confirm this finding and investigate its implications.

Q5: What is the molecular formula and weight of Val-Pro-Pro (Valine-Proline-Proline)?

A5: The molecular formula of Val-Pro-Pro (Valine-Proline-Proline) is C17H29N3O4. Its molecular weight is 343.43 g/mol.

Q6: How is Val-Pro-Pro (Valine-Proline-Proline) typically produced?

A7: Val-Pro-Pro (Valine-Proline-Proline) is primarily produced through the fermentation of milk, particularly using specific strains of Lactobacillus helveticus. [, , , ]

Q7: Is Val-Pro-Pro (Valine-Proline-Proline) stable in the gastrointestinal tract?

A8: Research using in vitro models of mammalian gastrointestinal digestion suggests that Val-Pro-Pro (Valine-Proline-Proline) itself is resistant to digestion by gastrointestinal enzymes. [] This suggests that orally administered Val-Pro-Pro (Valine-Proline-Proline) may remain intact in the intestine and retain its bioactivity until absorption.

Q8: What is the bioavailability of Val-Pro-Pro (Valine-Proline-Proline)?

A9: The bioavailability of Val-Pro-Pro (Valine-Proline-Proline) is relatively low, estimated to be around 0.1%. [] This means that only a small percentage of ingested Val-Pro-Pro (Valine-Proline-Proline) reaches the bloodstream in its intact form.

Q9: What factors can influence the bioavailability of Val-Pro-Pro (Valine-Proline-Proline)?

A9: Factors that can influence the bioavailability of Val-Pro-Pro (Valine-Proline-Proline) include:

- Food matrix: The presence of other food components can affect its absorption. [, ]

- Digestive enzymes: While resistant to complete breakdown, some degree of peptide degradation by digestive enzymes may occur. []

- Efflux transporters: Transporters in the intestine can pump substances back into the gut lumen, potentially limiting absorption. []

Q10: What in vitro models have been used to study Val-Pro-Pro (Valine-Proline-Proline)?

A10: Various in vitro models, including cell cultures of:

- Human umbilical vein endothelial cells (HUVECs): To study the effects of Val-Pro-Pro (Valine-Proline-Proline) on endothelial function and monocyte adhesion. []

- 3T3-L1 adipocytes: To investigate the impact of Val-Pro-Pro (Valine-Proline-Proline) on adipose inflammation and insulin sensitivity. []

- Vascular smooth muscle cells (VSMCs): To explore the effects of Val-Pro-Pro (Valine-Proline-Proline) on vascular remodeling and function. []

- Caco-2 cells: An intestinal cell line used to model and study the absorption mechanism of Val-Pro-Pro (Valine-Proline-Proline). []

Q11: What animal models have been used to study Val-Pro-Pro (Valine-Proline-Proline)?

A12: Animal models, particularly spontaneously hypertensive rats (SHR), have been used extensively to study the antihypertensive effects of Val-Pro-Pro (Valine-Proline-Proline). [, , ] Apolipoprotein E-deficient mice have also been employed to investigate the potential of Val-Pro-Pro (Valine-Proline-Proline) to attenuate atherosclerosis development. []

Q12: Have clinical trials been conducted on Val-Pro-Pro (Valine-Proline-Proline)?

A12: Yes, several clinical trials have investigated the effects of Val-Pro-Pro (Valine-Proline-Proline)-containing products, primarily fermented milk, in humans. These trials have primarily focused on individuals with:

- Mild hypertension: Results have shown promising blood pressure-lowering effects following regular consumption of Val-Pro-Pro (Valine-Proline-Proline)-enriched products. [, , , ]

- Pre-hypertension or high-normal blood pressure: Studies suggest potential benefits in terms of blood pressure regulation in these populations. []

Q13: What is the safety profile of Val-Pro-Pro (Valine-Proline-Proline)?

A14: Val-Pro-Pro (Valine-Proline-Proline), derived from a natural food source, has demonstrated a good safety profile in both animal and human studies. [, ] No serious adverse effects have been reported in clinical trials.

Q14: What are potential future applications for Val-Pro-Pro (Valine-Proline-Proline)?

A14: Research on Val-Pro-Pro (Valine-Proline-Proline) is ongoing, and potential future applications include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)